molecular formula C11H15ClN2O2 B1390286 3-((R)-2-Amino-butyl)-3H-benzooxazol-2-one hydrochloride CAS No. 1217602-34-0

3-((R)-2-Amino-butyl)-3H-benzooxazol-2-one hydrochloride

Cat. No.: B1390286
CAS No.: 1217602-34-0
M. Wt: 242.7 g/mol
InChI Key: GWZCWUILLWHPGT-DDWIOCJRSA-N
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Description

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

The compound this compound represents a chiral benzoxazolone derivative characterized by its specific stereochemical configuration and distinctive molecular architecture. According to PubChem database records, the free base form carries the molecular formula C₁₁H₁₄N₂O₂ with a molecular weight of 206.24 grams per mole, while the hydrochloride salt form exhibits the molecular formula C₁₁H₁₅ClN₂O₂ and a molecular weight of 242.70 grams per mole.

The International Union of Pure and Applied Chemistry systematic name for the free base is designated as 3-[(2R)-2-aminobutyl]-1,3-benzoxazol-2-one. This nomenclature precisely identifies the stereochemical configuration at the chiral center, specifically the R-configuration of the 2-aminobutyl substituent attached to the nitrogen atom at position 3 of the benzoxazolone ring system. The compound is registered under Chemical Abstracts Service number 1217975-30-8 for the free base form and 1217602-34-0 for the hydrochloride salt.

Structurally, the molecule comprises a benzoxazol-2-one core scaffold with a substituted aminobutyl side chain. The benzoxazolone nucleus consists of a benzene ring fused to an oxazolidin-2-one moiety, creating a bicyclic heterocyclic system that serves as the fundamental pharmacophore. The 2-aminobutyl substituent at the N-3 position introduces both a primary amine functionality and a chiral center, significantly influencing the compound's three-dimensional conformation and potential biological interactions.

The Simplified Molecular Input Line Entry System representation reveals the precise connectivity: CCC@HN, where the [@H] notation specifically indicates the R-stereochemical configuration. This structural arrangement positions the amino group in a specific spatial orientation relative to the benzoxazolone core, potentially influencing receptor binding affinity and selectivity patterns.

Historical Context of Benzoxazolone Derivatives in Medicinal Chemistry

The benzoxazolone scaffold has emerged as a privileged structure in pharmaceutical research, with its development tracing back to systematic investigations into heterocyclic compounds during the mid-20th century. The 2(3H)-benzoxazolone nucleus, also known as 2-benzoxazolinone, represents a heterocyclic aromatic ring system formed by the fusion of a benzene ring to a carbamate functional group, exhibiting distinctive physicochemical properties that have attracted considerable attention in drug design applications.

Historical synthesis methodologies for benzoxazolone compounds were first reported in 1946 by Cornforth, who developed a preparation method involving the reaction between ortho-aminophenol and phosgene. This foundational work established the chemical accessibility of the benzoxazolone core and opened pathways for subsequent medicinal chemistry exploration. The benzoxazolone framework demonstrates weak acidic behavior with a pKa value of 8.7, positioning it as a weakly acidic compound in aqueous solutions.

The pharmacological significance of benzoxazolone derivatives has been extensively documented across multiple therapeutic areas. The benzoxazole heterocycle has been identified as one of the most widely exploited scaffolds in drug discovery, with natural occurring and synthetic benzoxazoles demonstrating a broad range of biological activities. Contemporary research has demonstrated that benzoxazolone derivatives possess diverse biological profiles, including antiproliferative, brain-penetrant, and anti-inflammatory properties.

The strategic importance of benzoxazolone scaffolds in medicinal chemistry stems from their discrete physicochemical profile, bioisosteric preference over pharmacokinetically weaker moieties, and the presence of both lipophilic and hydrophilic fragments within a single framework. These properties facilitate interactions with diverse biological targets and enable extensive chemical modification opportunities on both the benzene and oxazolone rings.

Recent comprehensive reviews have highlighted the continued expansion of benzoxazolone applications in pharmaceutical development, with numerous compounds progressing through clinical trials for various therapeutic indications. The scaffold's versatility has led to the development of pharmaceuticals targeting conditions ranging from cancer and neurological disorders to inflammatory diseases. The benzoxazolone nucleus has been successfully employed in the design of compounds acting as cholinesterase inhibitors, non-nucleoside reverse transcriptase inhibitors, translocator protein probes, and acid ceramidase inhibitors.

Role of Chirality in Pharmacological Activity

The incorporation of chirality into pharmaceutical compounds represents a fundamental principle in modern drug design, with stereochemical considerations playing crucial roles in determining biological activity, selectivity, and therapeutic efficacy. The R-configuration present in this compound exemplifies the strategic implementation of stereochemical control to optimize pharmacological properties.

Enantiomers of chiral drugs frequently exhibit significantly different interactions with biological systems, including enzymes, proteins, and receptors, leading to variations in pharmacological activity, pharmacokinetics, metabolism, and toxicity profiles. The differential biological responses observed between enantiomers result from the three-dimensional nature of molecular recognition processes, where the spatial arrangement of functional groups determines the quality and strength of drug-target interactions.

The mechanism underlying chiral recognition by drug receptors follows the three-point interaction model proposed by Easson and Stedman, which requires specific spatial alignment between drug substituents and corresponding receptor binding sites. In this model, the active enantiomer achieves optimal binding through precise complementary interactions, while the inactive enantiomer cannot establish the same favorable contacts due to its alternative spatial arrangement. This principle particularly applies to compounds targeting the central nervous system, where receptor binding sites often demonstrate exquisite stereochemical selectivity.

Historical examples of chiral pharmaceutical compounds demonstrate the profound impact of stereochemistry on therapeutic activity. Among benzodiazepine derivatives, the S(+)-oxazepam enantiomer exhibits 100-200 fold greater potency as a tranquilizer and sedative compared to R(-)-oxazepam. Similarly, in the context of anti-inflammatory drugs, S-ibuprofen demonstrates over 100-fold greater potency as a cyclooxygenase inhibitor compared to R-ibuprofen.

The pharmaceutical industry has increasingly recognized the importance of developing single enantiomer drugs to maximize therapeutic benefits while minimizing potential adverse effects. This approach has led to the development of numerous chiral switch pharmaceuticals, where racemic mixtures have been replaced by single enantiomer formulations with improved therapeutic profiles.

Contemporary research in chiral drug development has extended to complex heterocyclic systems, including benzoxazolone derivatives, where stereochemical control can significantly influence binding affinity and selectivity for specific molecular targets. Recent investigations have demonstrated that chiral benzoxazolone compounds can achieve enhanced enzymatic activity and improved pharmacokinetic profiles through stereochemical optimization.

The R-configuration in this compound represents a deliberate stereochemical choice designed to optimize interactions with target proteins. The spatial positioning of the amino group relative to the benzoxazolone core creates specific opportunities for hydrogen bonding, electrostatic interactions, and hydrophobic contacts that may not be achievable with the corresponding S-enantiomer.

Table 1: Structural and Physical Properties of 3-((R)-2-Amino-butyl)-3H-benzooxazol-2-one and Its Hydrochloride Salt

Property Free Base Hydrochloride Salt
Molecular Formula C₁₁H₁₄N₂O₂ C₁₁H₁₅ClN₂O₂
Molecular Weight (g/mol) 206.24 242.70
Chemical Abstracts Service Number 1217975-30-8 1217602-34-0
PubChem Compound Identifier 46737130 Not specified
International Union of Pure and Applied Chemistry Name 3-[(2R)-2-aminobutyl]-1,3-benzoxazol-2-one 3-[(2R)-2-aminobutyl]-1,3-benzoxazol-2-one hydrochloride
Simplified Molecular Input Line Entry System CCC@HN Not specified

Table 2: Comparative Analysis of Enantiomeric Potency in Selected Chiral Pharmaceutical Compounds

Drug Category Example Compound More Active Enantiomer Potency Difference
Anti-inflammatory (Non-steroidal anti-inflammatory drugs) Ibuprofen S(+)-Ibuprofen >100-fold
Tranquilizers (3-hydroxy-benzodiazepines) Oxazepam S(+)-Oxazepam 100-200 fold
Beta-Adrenoreceptor Antagonists Propranolol S(-)-Propranolol Significantly higher
Calcium Channel Antagonists Verapamil S(-)-Verapamil Higher activity
Central-acting Analgesics Methadone R(-)-Methadone Higher activity

Properties

IUPAC Name

3-[(2R)-2-aminobutyl]-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-2-8(12)7-13-9-5-3-4-6-10(9)15-11(13)14;/h3-6,8H,2,7,12H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZCWUILLWHPGT-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C2=CC=CC=C2OC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CN1C2=CC=CC=C2OC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminophenols with N-Chlorosuccinimide (NCS) and Boron Trifluoride Etherate

A widely accepted method for synthesizing 2-aminobenzoxazole derivatives involves the cyclization of o-aminophenols using N-chlorosuccinimide (NCS) as the chlorinating agent and boron trifluoride etherate as a catalyst in 1,4-dioxane solvent. The reaction is typically refluxed overnight (24–30 hours) and monitored by thin-layer chromatography (TLC). After quenching with saturated sodium bicarbonate and extraction, the product is purified by column chromatography.

Step Reagents/Conditions Outcome
Substrate o-Aminophenol (1 equiv) Starting material for benzoxazole ring
Reagent NCS (1.5 equiv), BF3·Et2O (2 equiv) Promotes chlorination and cyclization
Solvent 1,4-Dioxane Medium for reflux
Temperature Reflux overnight (~100 °C) Complete cyclization
Workup Quench with sat. NaHCO3, extract with EtOAc Isolation of 2-aminobenzoxazole derivatives

This method yields the benzoxazole core with high purity and is adaptable for various substituted aminophenols.

Introduction of the (R)-2-Amino-butyl Side Chain

Nucleophilic Substitution with 3-Bromopropylamine Hydrobromide

The chiral (R)-2-amino-butyl side chain can be introduced via nucleophilic substitution of a benzoxazole intermediate bearing a suitable leaving group with 3-bromopropylamine hydrobromide.

Step Reagents/Conditions Outcome
Substrate Benzoxazole derivative with leaving group Electrophilic site for substitution
Reagent 3-Bromopropylamine HBr (1–2 equiv) Nucleophile providing the amino-butyl chain
Base Potassium carbonate (2–3 equiv) Deprotonates amine, facilitates substitution
Solvent Dimethylformamide (DMF) Polar aprotic solvent for SN2 reaction
Temperature 70 °C for 2 hours Efficient substitution
Workup Dilution with water, extraction with ethyl acetate Purification by column chromatography

This approach ensures the stereochemical integrity of the (R)-amino substituent and yields the N-substituted benzoxazole intermediate.

Formation of the Hydrochloride Salt

Boc Deprotection and HCl Salt Formation

The amino group is often protected as a Boc (tert-butyloxycarbonyl) derivative during synthesis to prevent side reactions. Final deprotection and salt formation are achieved by treatment with hydrochloric acid in dioxane.

Step Reagents/Conditions Outcome
Substrate N-Boc protected amine derivative Protected intermediate
Reagent 4 M HCl in dioxane (10 equiv) Removes Boc protecting group, forms HCl salt
Solvent Dichloromethane (DCM), 0.1 M Medium for deprotection
Temperature Room temperature, 4 hours Complete deprotection
Workup Trituration with diethyl ether Isolation of pure hydrochloride salt

This method affords the pure 3-((R)-2-amino-butyl)-3H-benzooxazol-2-one hydrochloride as a stable solid suitable for further applications.

Alternative Synthetic Routes and Industrial Scalability

Sulfonamide Intermediate Route (Patent-Based)

Methods described in patents involve the preparation of benzoxazole sulfonamide intermediates via sulfonation and subsequent amination steps. These methods emphasize:

  • Stereoselective synthesis using optically pure starting materials.
  • Use of sulfonyl chlorides prepared by oxidation of thiols.
  • Controlled reaction temperatures (20 °C to 150 °C) for optimal yields.
  • Industrial scalability with inert solvents like ethyl acetate, dichloromethane, and tetrahydrofuran.

The key steps include:

Step Description Conditions
Sulfonation Reaction of 2-mercaptobenzoxazole with sulfonyl chloride Base (e.g., triethylamine), inert solvent
Coupling Amination of sulfonyl intermediate with amine 40–50 °C, 3 hours
Purification Standard workup and crystallization Scalable for industrial production

This route provides an alternative for large-scale synthesis with high stereochemical purity.

Summary Table of Key Preparation Steps

Step No. Process Reagents/Conditions Notes
1 Benzoxazole ring formation o-Aminophenol + NCS + BF3·Et2O, reflux Cyclization in 1,4-dioxane, 24–30 h
2 Side chain introduction 3-Bromopropylamine HBr + K2CO3, DMF, 70 °C SN2 substitution maintaining (R)-chirality
3 Boc deprotection and HCl salt formation 4 M HCl in dioxane, DCM, rt, 4 h Produces stable hydrochloride salt
4 Alternative sulfonamide route Sulfonyl chloride intermediates, amination Industrially scalable, stereoselective

Research Findings and Practical Considerations

  • The cyclization of aminophenols using NCS and BF3·Et2O is highly efficient and adaptable to various substitutions, providing a robust method for benzoxazole synthesis.

  • The nucleophilic substitution with 3-bromopropylamine hydrobromide in DMF at elevated temperature ensures good yields and retention of stereochemistry.

  • Boc deprotection using HCl in dioxane is a mild and effective method to obtain the hydrochloride salt without racemization or degradation.

  • Patent literature confirms the feasibility of industrial-scale production using sulfonamide intermediates, with controlled stoichiometry and temperature to optimize yield and purity.

  • The use of recyclable catalysts such as Brønsted acidic ionic liquid gels for benzoxazole synthesis has been reported, potentially improving sustainability and reducing waste, though specific application to this compound requires further validation.

Chemical Reactions Analysis

Types of Reactions

3-(®-2-Amino-butyl)-3H-benzooxazol-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The benzooxazole ring can be reduced under specific conditions to form dihydrobenzooxazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Dihydrobenzooxazole derivatives

    Substitution: Various substituted benzooxazole derivatives

Scientific Research Applications

Chemical Synthesis

3-((R)-2-Amino-butyl)-3H-benzooxazol-2-one hydrochloride serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions allow researchers to explore new derivatives with potentially enhanced properties.

Biological Research

The compound is being investigated for its role as a biochemical probe or enzyme inhibitor. Its ability to interact with specific molecular targets makes it a candidate for studying various biochemical pathways. For instance, the amino group can engage in hydrogen bonding with target proteins, while the benzooxazole ring can fit into hydrophobic pockets within proteins, enhancing binding affinity.

Medicinal Chemistry

Research has indicated that this compound may have therapeutic potential in treating neurological disorders and other diseases. Its structural features allow it to modulate biological activities, making it a focus for drug development.

Industrial Applications

In the industrial sector, this compound is explored for developing new materials with specific properties, such as polymers or coatings. Its unique chemical characteristics may lead to innovations in material science.

Screening for Type III Secretion System Inhibitors

A study investigated various benzoxazole derivatives for their ability to inhibit type III secretion systems in pathogenic bacteria. Compounds related to this compound showed promising results in significantly reducing secretion levels, indicating potential applications in combating bacterial infections.

Lead Optimization Studies

Research focusing on lead optimization for benzoxazolone carboxamides demonstrated that modifications could enhance target engagement and efficacy in vivo. This suggests that derivatives of this compound may be developed into effective treatments for infections or inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(®-2-Amino-butyl)-3H-benzooxazol-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity. The benzooxazole ring can interact with hydrophobic pockets within proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

3-(2-Amino-ethyl)-3H-benzooxazol-2-one Hydrochloride

  • Structure : Features a shorter ethyl chain (C2) at position 3.
  • Activity : While biological data are unspecified, ethyl-substituted benzoxazolones are often explored as intermediates for kinase inhibitors or neurotransmitter analogs.

7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one Hydrochloride

  • Structure: Substituted at position 7 with an amino group and position 3 with a methyl group.
  • Properties: The methyl group increases steric hindrance, possibly reducing metabolic degradation. The amino group at position 7 could enhance hydrogen-bonding interactions in biological systems .
  • Activity : Methyl-substituted benzoxazolones are frequently used in antimicrobial or antiviral research.

4-DPCA and 2-DPCA (Free Base vs. Hydrochloride)

  • Structure : Differ in substituent position (C10H21 at position 4 vs. 2) .
  • Properties : Substituent position significantly alters molecular polarity and stacking interactions. Hydrochloride forms (e.g., 4-DPCA·HCl) exhibit higher solubility than free bases.
  • Activity : Positional isomers often show divergent binding affinities; for example, 4-substituted derivatives may target lipid membranes more effectively than 2-substituted analogues .

Functional Group Variations

Benzoxazolinone-Containing Thiadiazoles

  • Structure : Integrates a 1,3,4-thiadiazole ring (e.g., compound 1r in ).
  • Properties : Thiadiazole rings introduce sulfur-based hydrogen-bond acceptors, enhancing interactions with enzymes like TNF-α.

Piperidine-Sulfonyl Derivatives

  • Structure : Includes a piperidine-sulfonyl group (e.g., 6-(piperidine-1-sulfonyl)-3H-benzooxazol-2-one).
  • Activity : Such compounds are often explored as protease inhibitors or GPCR modulators .

Physicochemical and Pharmacokinetic Trends

Compound Substituent Chain Length Key Functional Groups Solubility (HCl Form) Bioactivity
Target Compound (R)-2-Amino-butyl C4 Benzoxazolone, HCl High Hypothesized CNS activity
3-(2-Amino-ethyl)-3H-benzoxazol-2-one Ethyl C2 Benzoxazolone, HCl Moderate Kinase inhibition (?)
1r () Chlorophenyl-thiadiazole N/A Thiadiazole, Cl Low TNF-α inhibition
4-DPCA·HCl () C10H21 C10 Long alkyl, HCl High Membrane interaction
  • Lipophilicity : Longer chains (e.g., butyl in the target compound) increase logP values, favoring blood-brain barrier penetration but requiring salt forms (e.g., HCl) to maintain solubility .
  • Metabolic Stability : Bulky substituents (e.g., piperidine-sulfonyl groups) may reduce cytochrome P450-mediated metabolism .

Research Implications and Gaps

  • Stereochemistry: The (R)-configuration of the amino-butyl chain in the target compound could enhance enantioselective binding compared to racemic analogues.
  • Biological Data : Direct studies on the target compound’s activity are absent in the evidence. Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) against analogues like 1r (TNF-α inhibitor) .
  • Synthetic Challenges: The chiral synthesis of the (R)-2-amino-butyl group may require asymmetric catalysis or chiral resolution techniques, increasing production costs.

Biological Activity

3-((R)-2-Amino-butyl)-3H-benzooxazol-2-one hydrochloride is a compound of increasing interest in medicinal chemistry and biological research. Its unique structural features, including a benzooxazole ring and an amino-butyl side chain, contribute to its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 3-[(2R)-2-aminobutyl]-1,3-benzoxazol-2-one; hydrochloride, with a molecular formula of C₁₁H₁₄ClN₂O₂. The hydrochloride form enhances its solubility in biological systems, facilitating its application in various biological assays and therapeutic contexts.

PropertyValue
Molecular Weight242.70 g/mol
SolubilitySoluble in water
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzooxazole Ring : Cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
  • Introduction of the Amino-Butyl Side Chain : Reaction with (R)-2-aminobutanol using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their conformation and activity.
  • Hydrophobic Interactions : The benzooxazole ring can engage with hydrophobic pockets within proteins, enhancing binding affinity.

These interactions may modulate various biochemical pathways, leading to observed pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, Mannich bases derived from benzoxazoles have shown effectiveness against various bacterial strains by inhibiting bacterial growth through interference with DNA topoisomerase I activity .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of benzoxazoles possess anti-inflammatory properties. In animal models, compounds exhibiting similar structures have been effective in reducing inflammation associated with conditions like arthritis .

Neuroprotective Potential

The compound's structural characteristics suggest potential neuroprotective effects. Research has indicated that benzoxazoles can act as inhibitors of neurodegenerative processes, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

  • Screening for Type III Secretion System Inhibitors : A study explored various benzoxazole derivatives for their ability to inhibit type III secretion systems in pathogenic bacteria. Compounds structurally related to this compound showed promising results in reducing secretion levels significantly .
  • Lead Optimization Studies : Research focusing on lead optimization for benzoxazolone carboxamides demonstrated that certain modifications could enhance target engagement and efficacy in vivo, indicating the potential for therapeutic applications in treating infections or inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((R)-2-Amino-butyl)-3H-benzooxazol-2-one hydrochloride, and how can reaction conditions be optimized?

  • Methodology : A common approach involves multi-step synthesis starting with benzoxazol-2-one derivatives. For example, reductive amination using SnCl₂·2H₂O in ethanol under acidic conditions (HCl) can introduce the (R)-2-amino-butyl side chain . Optimization includes controlling reaction temperature (0–5°C for nitro group reduction) and pH adjustment (pH 10–11 for amine extraction) to minimize racemization. Yield improvements (70–85%) are achieved via stoichiometric control of reducing agents .
  • Key Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°CPrevents side reactions
pH Adjustment10–11Enhances amine solubility
SnCl₂·2H₂O5:1 molar ratioEnsures complete reduction

Q. How is the enantiomeric purity of the (R)-configured amino-butyl side chain validated?

  • Methodology : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric analysis are standard. X-ray crystallography (single-crystal studies) confirms absolute configuration, as demonstrated in structurally related benzoxazole derivatives .

Q. What analytical techniques are used to characterize this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR resolves the benzoxazol-2-one core (δ 6.8–7.5 ppm for aromatic protons) and the (R)-2-amino-butyl chain (δ 1.2–3.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 253.12 g/mol) .
  • X-ray Diffraction : Determines crystal packing and hydrogen-bonding patterns (R-factor < 0.08) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values in enzyme assays) be resolved?

  • Methodology :

  • Orthogonal Assays : Combine enzymatic inhibition studies (e.g., autotaxin inhibition ) with cellular assays (e.g., NF-κB pathway modulation) to distinguish target-specific effects from off-target interactions.
  • Data Normalization : Use internal controls (e.g., reference inhibitors like HA130 for autotaxin) to standardize activity measurements .
  • Example Conflict Resolution : Discrepancies in IC₅₀ values may arise from assay pH (e.g., autotaxin activity peaks at pH 7.4); adjust buffer conditions to physiological norms .

Q. What strategies mitigate racemization during scale-up synthesis?

  • Methodology :

  • Protecting Groups : Use Boc or Fmoc groups on the amino-butyl chain to prevent racemization during coupling reactions .
  • Low-Temperature Reactions : Maintain ≤10°C during amide bond formation.
  • In-line Monitoring : Employ real-time chiral HPLC to detect early-stage racemization .

Q. How does the hydrochloride salt form influence solubility and crystallinity?

  • Methodology :

  • Salt Screening : Compare hydrochloride vs. free base solubility in DMSO, water, and PBS (pH 7.4). Hydrochloride forms typically exhibit ≥10 mg/mL solubility in aqueous buffers .
  • Crystallinity Analysis : Powder X-ray diffraction (PXRD) identifies polymorphs; hydrochloride salts often form monoclinic crystals with improved stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial activity across studies?

  • Root Cause : Variations in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) or assay media (e.g., cation-adjusted Mueller-Hinton broth vs. LB agar) .
  • Resolution :

  • Standardize MIC testing per CLSI guidelines.
  • Include positive controls (e.g., ciprofloxacin) to validate assay conditions .

Advanced Structural and Mechanistic Insights

Q. What computational methods predict binding modes to biological targets (e.g., autotaxin)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with autotaxin’s crystal structure (PDB: 3NKG). The benzoxazol-2-one core interacts with hydrophobic pockets (e.g., Val⁴⁸⁷, Leu⁴⁹⁰), while the amino-butyl chain forms hydrogen bonds with catalytic zinc .
  • MD Simulations : 100-ns simulations in GROMACS assess binding stability (RMSD < 2.0 Å) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((R)-2-Amino-butyl)-3H-benzooxazol-2-one hydrochloride
Reactant of Route 2
3-((R)-2-Amino-butyl)-3H-benzooxazol-2-one hydrochloride

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